molecular formula C27H32N2O7 B5461859 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5461859
M. Wt: 496.6 g/mol
InChI Key: ANXBURXNHCCSBR-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolidone ring, a benzoyl group, a morpholine moiety, and a trimethoxyphenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolidone ring, followed by the introduction of the benzoyl group, the morpholine moiety, and the trimethoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol or amine.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is investigated for its potential therapeutic applications, including drug development and disease treatment. Additionally, in the industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

When compared to similar compounds, 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrrolidone derivatives, benzoyl-containing compounds, and morpholine-based molecules. Each of these compounds may have distinct properties and applications, but the presence of the trimethoxyphenyl group in this compound adds to its uniqueness and potential for diverse scientific research applications.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O7/c1-33-20-16-19(17-21(34-2)26(20)35-3)23-22(24(30)18-8-5-4-6-9-18)25(31)27(32)29(23)11-7-10-28-12-14-36-15-13-28/h4-6,8-9,16-17,23,30H,7,10-15H2,1-3H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXBURXNHCCSBR-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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